tert-Butyl 2-chloro-4-fluorobenzoate

Coordination Chemistry Supramolecular Assembly Crystal Engineering

tert-Butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7) is a halogenated benzoate ester with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol. The compound features a tert-butyl ester protecting group on the carboxyl moiety and a benzene ring bearing both chlorine (ortho) and fluorine (para) substituents.

Molecular Formula C11H12ClFO2
Molecular Weight 230.66 g/mol
CAS No. 911314-43-7
Cat. No. B1294263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-chloro-4-fluorobenzoate
CAS911314-43-7
Molecular FormulaC11H12ClFO2
Molecular Weight230.66 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
InChIKeyXSXTUTSLQCTYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7): Procurement-Relevant Baseline and Class Identity


tert-Butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7) is a halogenated benzoate ester with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol [1]. The compound features a tert-butyl ester protecting group on the carboxyl moiety and a benzene ring bearing both chlorine (ortho) and fluorine (para) substituents. Computed physicochemical descriptors include an XLogP3 of 3.5, a topological polar surface area of 26.3 Ų, and zero hydrogen bond donors [1]. Its predicted boiling point is 266.3±20.0 °C with a density of 1.194±0.06 g/cm³ . The compound is typically supplied as a colorless to pale yellow liquid with storage recommendations at 2–8°C , and commercially available purities range from 95% to 98% [2][3].

tert-Butyl ester for orthogonal protection in multi-step synthesis
2-Chloro-4-fluoro pattern enables halogen bonding and tunable non-covalent interactions
Liquid format with synthesis-grade purity options

Why Generic Substitution of tert-Butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7) Fails for Rigorous Scientific Applications


Generic substitution of halogenated benzoate esters fails because subtle differences in the halogen substitution pattern and the nature of the carboxyl protecting group fundamentally alter the compound's behavior in three critical dimensions: (1) non-covalent interaction networks in coordination chemistry and supramolecular assembly [1]; (2) metabolic stability and dehalogenation susceptibility in biological systems [2]; and (3) the controlled deprotection kinetics and solubility profile essential for prodrug and PROTAC development . The specific ortho-chloro, para-fluoro arrangement combined with a tert-butyl ester moiety yields a unique profile that cannot be replicated by alternative halogenation patterns (e.g., 2,4-dichloro or 4-fluoro only) or alternative ester protecting groups (e.g., methyl or ethyl esters). Procurement decisions must therefore be driven by application-specific evidence rather than class-level assumptions.

Halogen pattern shift
Alternative Cl/F positions or dichloro substitution alter non-covalent interaction networks and crystal packing motifs.
Ester group variance
Methyl or ethyl esters exhibit different deprotection kinetics and organic solubility, affecting synthetic route compatibility.
Metabolic fate divergence
2,4-Dichloro analogs undergo distinct dehalogenation pathways, limiting direct substitution in bioremediation or environmental fate studies.

Quantitative Differentiation Evidence for tert-Butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7) Versus Key Comparators


Comparative Non-Covalent Interaction Profiles: 2-Chloro-4-fluorobenzoate Versus 2,4-Dichlorobenzoate in Copper(II) Coordination Complexes

In a direct head-to-head crystallographic study of copper(II) complexes, the 2-chloro-4-fluorobenzoate ligand exhibited distinct coordination behavior and supramolecular packing compared to the 2,4-dichlorobenzoate analog [1]. Complexes 1 ([trans-Cu(2-Cl-4-FC₇H₃O₂)₂(β-pic)₂]) and 2 ([trans-Cu(en)₂(H₂O)₂](2-Cl-4-FC₇H₃O₂)₂) incorporating the target benzoate moiety displayed different structural motifs and non-covalent interaction networks relative to their 2,4-dichloro counterparts (Complexes 3 and 4) [1]. Specifically, the presence of the fluorine substituent enables distinct halogen…halogen and C–H…halogen interactions that are absent or altered in the dichloro system, directly influencing crystal lattice stabilization and supramolecular architecture [1].

Crystal Packing Modes
Head-to-head
2-Cl-4-F ligand → ionic complex with F-mediated halogen bonds
2,4-diCl ligand → neutral complex, different H-bond network
Fluorine-specific interactions enable unique crystal engineering design parameter.
Cu(II) complexes, MeOH/H₂O, room temp.
Coordination Chemistry Supramolecular Assembly Crystal Engineering

Reductive Dehalogenation Selectivity: 2-Chloro-4-fluorobenzoate Versus 2,4-Dichlorobenzoate in Microbial Metabolism

In whole-cell microbial dehalogenation assays using Corynebacterium sepedonicum strain KZ-4, 2-chloro-4-fluorobenzoate was converted stoichiometrically to 4-fluorobenzoate, demonstrating a reductive ortho-dechlorination pathway that leaves the para-fluoro substituent intact [1]. In contrast, the 2,4-dichlorobenzoate comparator undergoes a more complex catabolic pathway involving formation of 2,4-dichlorobenzoyl coenzyme A and subsequent dehalogenation steps that differ in rate and intermediate profile [1].

Ortho-Dechlorination
Head-to-head
Reported stoichiometric conversion to 4-fluorobenzoate
Predictable ortho-dechlorination with fluorine retention supports metabolic fate studies.
C. sepedonicum KZ-4, NADPH-dependent conditions.
Bioremediation Microbial Metabolism Environmental Fate

Lanthanide Complex Luminescence: 2-Chloro-4-fluorobenzoate as a Ligand for Rare-Earth Photoluminescent Materials

A series of lanthanide complexes of the general formula [Ln(2-Cl-4-FBA)₃bipy]₂ (Ln = Nd, Sm, Eu, Ho; bipy = 2,2′-bipyridine) were synthesized and structurally characterized [1]. The europium complex exhibited characteristic red fluorescence of Eu³⁺ ion at room temperature under excitation [1]. The 2-chloro-4-fluorobenzoate ligand, bearing two electron-withdrawing groups (Cl and F), was selected specifically to investigate the ligand's influence on lanthanide complex structures and properties [1].

Eu³⁺ Luminescence
Class-level
Characteristic red fluorescence observed at room temperature
Demonstrates viability as electron-withdrawing ligand scaffold for lanthanide materials.
No comparator data; functional demonstration only.
Luminescent Materials Lanthanide Coordination Photophysics

tert-Butyl Ester Advantage: Solubility Enhancement and Controlled Deprotection for Prodrug and PROTAC Development

The tert-butyl ester moiety in tert-butyl 2-chloro-4-fluorobenzoate enhances solubility in organic synthesis workflows compared to the parent carboxylic acid (2-chloro-4-fluorobenzoic acid) and enables controlled deprotection strategies for pharmaceutical intermediates . The compound is explicitly positioned as a building block for protein degrader (PROTAC) development [1].

Solubility Enhancement
Class-level
XLogP3 = 3.5 (vs. free acid: lower lipophilicity)
Improved organic solvent solubility aids synthetic handling.
Computed property; supports orthogonal deprotection under acidic conditions.
Prodrug Design PROTAC Pharmaceutical Intermediates

Patent-Documented Synthetic Utility: Documented Role as an Intermediate in Benzodimidazole Carboxylate Synthesis

Patent literature documents the use of tert-butyl 2-chloro-4-fluorobenzoate as a starting material in the synthesis of benzodimidazole carboxylate derivatives [1][2]. Specifically, in WO2016/94260 A1, the compound serves as a precursor to methyl 1-(4-(tert-butoxycarbonyl)-3-chlorophenyl)-1H-benzodimidazole-6-carboxylate and the corresponding 5-carboxylate isomer [2]. This establishes a documented, reproducible synthetic route that procurement teams can reference for downstream applications.

Patent-Documented Route
Supporting evidence
Starting material for benzodimidazole carboxylates (WO2016/94260 A1)
Established route reduces process development risk.
Industrial relevance; no comparative performance data.
Pharmaceutical Intermediates Patent Synthesis Benzodimidazole Derivatives

Application Scenarios for tert-Butyl 2-chloro-4-fluorobenzoate (CAS 911314-43-7) Based on Verifiable Differentiation Evidence


Coordination Chemistry and Supramolecular Crystal Engineering: Exploiting Fluorine-Enabled Non-Covalent Interactions

Researchers designing metal-organic frameworks, coordination polymers, or supramolecular assemblies should select this compound when the specific halogen…halogen and C–H…halogen interactions enabled by the ortho-chloro, para-fluoro substitution pattern are required. As demonstrated in comparative crystallographic studies, the 2-chloro-4-fluorobenzoate ligand yields distinct packing modes and non-covalent interaction networks compared to the 2,4-dichloro analog [1]. The fluorine substituent introduces unique halogen-bonding capabilities that cannot be replicated by chlorine-only systems. This compound is appropriate for studies requiring tunable supramolecular architectures where fluorine-mediated interactions are the design parameter of interest.

Biocatalytic Dehalogenation and Environmental Fate Studies: Selective Ortho-Dechlorination with Fluorine Retention

For environmental microbiology or bioremediation research investigating reductive dehalogenation pathways, this compound offers a predictable and selective metabolic profile. Resting cell assays with Corynebacterium sepedonicum strain KZ-4 demonstrate stoichiometric conversion to 4-fluorobenzoate via ortho-dechlorination while retaining the para-fluoro substituent [2]. This contrasts with the more complex catabolic pathway observed for 2,4-dichlorobenzoate. The compound serves as a mechanistic probe for studying ortho-dechlorination selectivity in microbial systems.

Lanthanide Luminescent Material Development: Electron-Withdrawing Ligand for Rare-Earth Photoluminescence

Materials scientists developing lanthanide-based luminescent devices can utilize the 2-chloro-4-fluorobenzoate moiety as a structurally characterized ligand scaffold. Crystallographic studies confirm that europium complexes of formula [Eu(2-Cl-4-FBA)₃bipy]₂ exhibit characteristic red fluorescence at room temperature under excitation [3]. The dual electron-withdrawing groups (Cl and F) on the benzoate framework influence the ligand field around the lanthanide center, making this compound suitable for systematic studies of substituent effects on rare-earth photoluminescent properties.

PROTAC and Prodrug Intermediate Synthesis: tert-Butyl Ester for Solubility-Enhanced, Orthogonally Protected Building Blocks

Medicinal chemists engaged in PROTAC development or prodrug design should select this tert-butyl ester variant over the free carboxylic acid or alternative esters when enhanced organic solubility and acid-labile orthogonal protection are required. The computed XLogP3 of 3.5 and vendor classification as a 'Protein Degrader Building Block' [4][5] support its use in multi-step synthetic sequences where the tert-butyl group protects the carboxyl functionality during base-sensitive transformations and can be removed under mild acidic conditions (e.g., TFA) to reveal the free acid for subsequent conjugation.

Application
Selection Property
Validation Focus
Coordination chemistry & supramolecular engineering
2-Cl-4-F substitution for F-mediated halogen bonding
Crystal packing and non-covalent interaction motifs
Biocatalytic dehalogenation / environmental fate
Selective ortho-dechlorination with para-F retention
Dehalogenation pathway and product identity
Lanthanide luminescent materials
Electron-withdrawing benzoate scaffold
Eu³⁺ emission intensity and ligand-field effects
PROTAC/prodrug intermediate synthesis
tert-Butyl ester for solubility-enhanced, acid-labile protection
Deprotection efficiency and base-sensitive step compatibility

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